Cas no 2829279-82-3 ((S)-2-Amino-2-mesitylethan-1-ol hydrochloride)
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-2-mesitylethan-1-ol hydrochloride
- Benzeneethanol, β-amino-2,4,6-trimethyl-, hydrochloride (1:1), (βS)-
- 2829279-82-3
- (2S)-2-amino-2-(2,4,6-trimethylphenyl)ethanol;hydrochloride
- BS-47992
- (2S)-2-Amino-2-(2,4,6-trimethylphenyl)ethanol HCl
- D96369
- (2S)-2-AMINO-2-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-OL HYDROCHLORIDE
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- Inchi: 1S/C11H17NO.ClH/c1-7-4-8(2)11(9(3)5-7)10(12)6-13;/h4-5,10,13H,6,12H2,1-3H3;1H/t10-;/m1./s1
- InChI Key: AXHXXVXJMKEKKF-HNCPQSOCSA-N
- SMILES: [C@@H](C1C(=CC(C)=CC=1C)C)(N)CO.Cl
Computed Properties
- Exact Mass: 215.1076919g/mol
- Monoisotopic Mass: 215.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P024G2E-100mg |
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride |
2829279-82-3 | 98% | 100mg |
$269.00 | 2024-05-07 | |
| 1PlusChem | 1P024G2E-250mg |
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride |
2829279-82-3 | 98% | 250mg |
$403.00 | 2024-05-07 | |
| 1PlusChem | 1P024G2E-1g |
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride |
2829279-82-3 | 98% | 1g |
$1037.00 | 2024-05-07 | |
| eNovation Chemicals LLC | Y1230512-1g |
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride |
2829279-82-3 | 95% | 1g |
$1200 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1230512-1g |
(S)-2-amino-2-mesitylethan-1-ol hydrochloride |
2829279-82-3 | 95% | 1g |
$1160 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1230512-1g |
(S)-2-amino-2-mesitylethan-1-ol hydrochloride |
2829279-82-3 | 95% | 1g |
$1160 | 2025-02-28 |
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (S)-2-Amino-2-mesitylethan-1-ol hydrochloride
Recent Advances in the Study of (S)-2-Amino-2-mesitylethan-1-ol hydrochloride (CAS: 2829279-82-3)
The compound (S)-2-Amino-2-mesitylethan-1-ol hydrochloride (CAS: 2829279-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative is characterized by its mesityl group and hydrochloride salt form, which enhance its stability and solubility, making it a promising candidate for various applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, particularly in the context of enzyme inhibition and receptor modulation.
One of the key advancements in the synthesis of (S)-2-Amino-2-mesitylethan-1-ol hydrochloride involves the optimization of asymmetric catalytic methods to achieve high enantiomeric purity. Researchers have reported successful enantioselective synthesis using chiral catalysts, which has significantly improved the yield and scalability of the compound. These methodological improvements are critical for ensuring the consistent quality of the compound in large-scale pharmaceutical production.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that (S)-2-Amino-2-mesitylethan-1-ol hydrochloride exhibits notable inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Furthermore, the compound's interaction with G-protein-coupled receptors (GPCRs) has been explored, revealing its ability to modulate receptor activity in a stereospecific manner. This property is particularly relevant for targeting neurological disorders, where GPCRs play a pivotal role. Preliminary studies in animal models have shown promising results in alleviating symptoms of anxiety and depression, although further research is needed to elucidate the underlying mechanisms and assess its safety profile.
The pharmacokinetic properties of (S)-2-Amino-2-mesitylethan-1-ol hydrochloride have also been investigated, with studies highlighting its favorable absorption and distribution characteristics. The compound demonstrates good oral bioavailability and a relatively long half-life, which are advantageous for therapeutic applications. However, challenges remain in optimizing its metabolic stability to prevent rapid clearance and ensure sustained efficacy.
In conclusion, (S)-2-Amino-2-mesitylethan-1-ol hydrochloride (CAS: 2829279-82-3) represents a versatile and promising compound in the realm of chemical biology and drug development. Its enantioselective synthesis, enzyme inhibitory activity, and receptor modulation capabilities position it as a valuable candidate for further research. Future studies should focus on expanding its therapeutic applications, refining its pharmacokinetic profile, and conducting comprehensive toxicity assessments to pave the way for clinical trials.
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